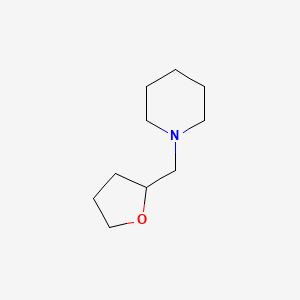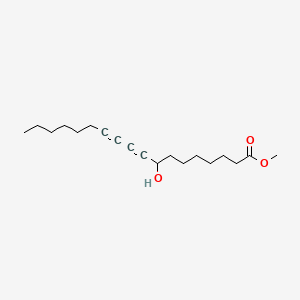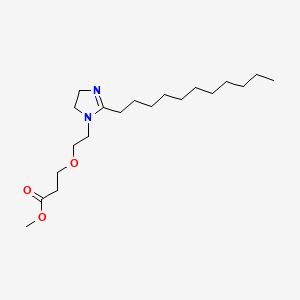
Methyl 3-(2-(2-undecyl-2-imidazolin-1-yl)ethoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy]propionate is a chemical compound with the molecular formula C20H38N2O3 It is known for its unique structure, which includes an imidazole ring, a long undecyl chain, and a propionate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy]propionate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, Wallach synthesis, or from the dehydrogenation of imidazolines.
Attachment of the Undecyl Chain: The undecyl chain is introduced through alkylation reactions, where an undecyl halide reacts with the imidazole ring under basic conditions.
Formation of the Propionate Ester: The final step involves the esterification of the imidazole derivative with methyl 3-bromopropionate in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy]propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various imidazole derivatives.
Scientific Research Applications
Methyl 3-[2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy]propionate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Industry: Utilized in the development of new materials and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy]propionate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. The long undecyl chain enhances the compound’s lipophilicity, allowing it to interact with cell membranes and disrupt their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[2-(2-undecyl-2-imidazolin-1-yl)ethoxy]propionate
- Methyl 3-[2-(2-undecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propanoate
- Propanoic acid, 3-[2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy]-, methyl ester
Uniqueness
Methyl 3-[2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy]propionate is unique due to its specific combination of an imidazole ring, a long undecyl chain, and a propionate ester group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
68444-01-9 |
|---|---|
Molecular Formula |
C20H38N2O3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
methyl 3-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate |
InChI |
InChI=1S/C20H38N2O3/c1-3-4-5-6-7-8-9-10-11-12-19-21-14-15-22(19)16-18-25-17-13-20(23)24-2/h3-18H2,1-2H3 |
InChI Key |
MDACUSSBOYFWQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NCCN1CCOCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


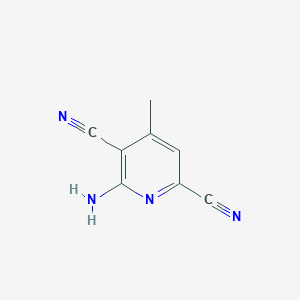
methanone](/img/structure/B13809100.png)
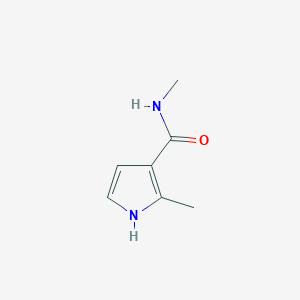


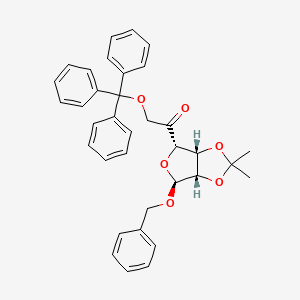
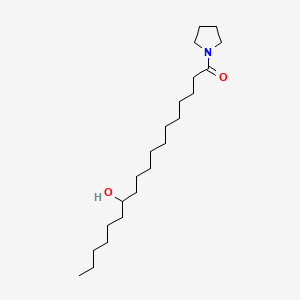
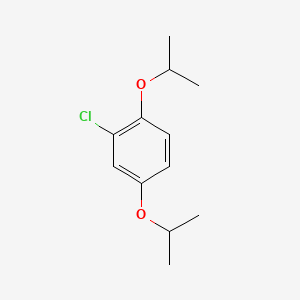
![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
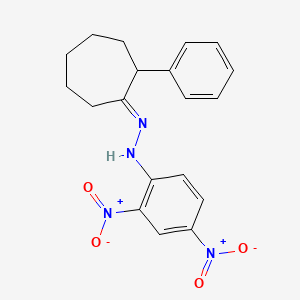
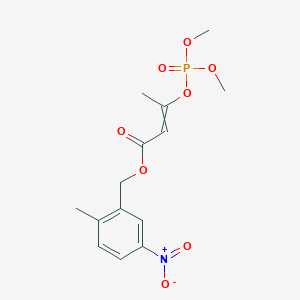
![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)
